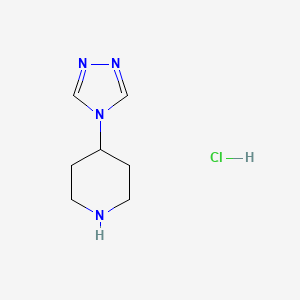

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-5-9-10-6-11;/h5-8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQFVMIDOGHZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-68-2 | |

| Record name | Piperidine, 4-(4H-1,2,4-triazol-4-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride" chemical structure and properties

An In-Depth Technical Guide to 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Introduction

The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. This compound represents such a molecule, integrating the pharmacologically significant 1,2,4-triazole nucleus with the versatile piperidine ring. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, renowned for its diverse biological activities including antifungal, antimicrobial, and anticancer properties.[1][2][3] The piperidine scaffold is a ubiquitous structural motif in drug discovery, particularly for central nervous system (CNS) agents, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.

This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It covers the molecule's chemical structure, physicochemical properties, a robust synthesis protocol, analytical characterization methods, and its potential applications in medicinal chemistry, grounded in authoritative scientific principles.

Molecular Structure and Physicochemical Properties

This compound is composed of a saturated six-membered piperidine heterocycle linked via its 4-position carbon to the nitrogen at the 4-position of a five-membered 1,2,4-triazole ring.[4] This specific linkage is crucial, distinguishing it from isomers where the linkage occurs at other positions of the triazole ring. The molecule is typically supplied as a dihydrochloride salt, which significantly enhances its aqueous solubility and stability, making it more amenable to handling, formulation, and biological testing compared to its free base form.[4]

The triazole ring provides hydrogen bond acceptors, while the protonated piperidine nitrogen acts as a hydrogen bond donor, features that are critical for molecular recognition and binding to biological targets.[5]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄Cl₂N₄ | [4] |

| Molecular Weight | 225.12 g/mol | [4] |

| CAS Number | 1401425-75-9 (dihydrochloride) | [4] |

| Appearance | Expected to be a crystalline solid | [4] |

| Solubility | Soluble in polar solvents like water, methanol, and ethanol | [4] |

| SMILES | C1CNCCC1C2=NC=NN2.Cl.Cl | [4] |

| InChI | InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence. A logical and field-proven approach involves the construction of the triazole ring onto a pre-existing, suitably protected piperidine precursor. The following protocol is a representative methodology based on established chemical principles for forming 1,2,4-triazoles.[6][7]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate

-

Rationale: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent it from participating in the subsequent triazole formation reaction, ensuring regioselectivity.[5]

-

To a stirred solution of 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate

-

Rationale: This step involves the cyclocondensation reaction to form the 1,2,4-triazole ring. Reacting the protected aminopiperidine with a suitable C2N synthon like N,N-dimethylformamide azine provides the necessary atoms for the heterocycle.

-

Combine the Boc-protected 4-aminopiperidine (1.0 eq) and N,N-dimethylformamide azine (1.1 eq) in a suitable high-boiling solvent such as xylol or N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically 120-150 °C) for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude intermediate is purified by column chromatography.

Step 3: Synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride

-

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the desired hydrochloride salt.[5]

-

Dissolve the purified Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4M solution, 3-5 eq) at room temperature.

-

Stir the mixture for 2-4 hours. The product will typically precipitate out of the solution as the hydrochloride salt.

-

Collect the solid product by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Spectrum: The spectrum should show characteristic signals for the triazole protons (typically downfield singlets around 8.0-9.0 ppm) and the piperidine ring protons (a complex series of multiplets in the aliphatic region, typically 1.5-3.5 ppm).[8][9] The NH proton of the piperidinium ion may appear as a broad singlet.

-

Expected ¹³C NMR Spectrum: Signals corresponding to the two distinct carbons of the triazole ring (around 140-150 ppm) and the carbons of the piperidine ring (typically 30-60 ppm) are expected.[9][10]

Mass Spectrometry (MS)

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) and analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₇H₁₂N₄, the expected m/z would be approximately 153.11.[11]

Infrared (IR) Spectroscopy

-

Protocol: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Result: The IR spectrum should display characteristic absorption bands, including N-H stretching from the piperidinium salt (broad band around 2700-3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N stretching from the triazole ring (around 1600-1650 cm⁻¹), and N-N stretching (around 1400-1450 cm⁻¹).[9]

Applications in Medicinal Chemistry and Drug Development

The structural combination of a 1,2,4-triazole and a piperidine ring makes this scaffold a highly attractive starting point for drug discovery programs.

-

Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives. They function by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4][12] The 4-(4H-1,2,4-Triazol-4-yl)piperidine core can serve as a foundational structure for novel antifungal candidates.

-

Antibacterial Agents: Piperidine moieties are frequently incorporated into antibacterial agents to enhance cell wall penetration and target engagement. The triazole-piperidine scaffold has been successfully used as the C7 side chain in novel fluoroquinolone antibiotics, demonstrating potent activity against both susceptible and multidrug-resistant bacterial strains.[13]

-

Anticancer Agents: The triazole nucleus is present in several anticancer agents. Derivatives of the related 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been designed as selective inhibitors of glutaminyl cyclase isoenzyme (isoQC), a target implicated in cancer development through the modulation of the CD47 "don't eat me" signal.[14]

-

CNS Disorders: The piperidine ring is a classic "privileged scaffold" for CNS-targeting drugs due to its ability to improve blood-brain barrier permeability. The triazole moiety can modulate receptor binding and metabolic stability, making this combined scaffold a promising platform for developing novel treatments for neurological and psychiatric conditions.

Conceptual Diagram of Pharmacological Significance

Caption: Key contributions of the triazole and piperidine moieties to pharmacological potential.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15][16]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

-

PubMed. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Available at: [Link]

-

PubChem. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. Available at: [Link]

-

AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

-

PubChemLite. 4-(4-ethyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride. Available at: [Link]

-

Chemsigma. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride [297171-80-3]. Available at: [Link]

-

PubChemLite. 4-(4h-1,2,4-triazol-4-yl)piperidine. Available at: [Link]

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

-

Taylor & Francis Online. A Convenient Synthesis of Novel 4-(1,2,4-Triazol-1-yl)-2-pyrazolines and Their Derivatives. Available at: [Link]

-

MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

-

PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link]

-

PubMed Central. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available at: [Link]

-

ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

-

PubMed. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Available at: [Link]

-

PubMed Central. Novel 1, 2, 4-Triazoles as Antifungal Agents. Available at: [Link]

-

ResearchGate. 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

-

NIH. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (1401425-75-9) for sale [vulcanchem.com]

- 5. 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine (1249186-95-5) for sale [vulcanchem.com]

- 6. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. PubChemLite - 4-(4h-1,2,4-triazol-4-yl)piperidine (C7H12N4) [pubchemlite.lcsb.uni.lu]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

This guide provides a comprehensive technical overview of 4-(4H-1,2,4-triazol-4-yl)piperidine and its hydrochloride salts. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this heterocyclic scaffold.

Introduction: The Significance of the Triazole-Piperidine Scaffold

The integration of a piperidine ring with a 1,2,4-triazole moiety creates a molecular scaffold of significant interest in medicinal chemistry. The piperidine ring, a saturated heterocycle, is a common feature in many pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms that can participate in hydrogen bonding and other molecular interactions, making it a valuable pharmacophore for engaging with biological targets.[1] Compounds incorporating this combined scaffold are explored for a wide range of therapeutic applications, including their potential as enzyme inhibitors and receptor modulators.[2][3]

PART 1: Chemical Identifiers and Properties

A precise identification of chemical compounds is critical for scientific research and regulatory compliance. For the 4-(4H-1,2,4-triazol-4-yl)piperidine structure, there can be ambiguity between its free base form and its various salt forms, as well as its isomers. The hydrochloride salt, particularly the dihydrochloride, is common for enhancing solubility and stability.[1]

While a specific CAS number for the monohydrochloride was not definitively identified in public databases, the dihydrochloride salt is cataloged. It is crucial for researchers to verify the exact identity and salt form of the material they are using.

Table 1: Core Identifiers for 4-(4H-1,2,4-Triazol-4-yl)piperidine and its Dihydrochloride Salt

| Identifier | 4-(4H-1,2,4-Triazol-4-yl)piperidine Dihydrochloride |

| CAS Number | 1609407-68-2[4] |

| Molecular Formula | C7H14Cl2N4[4] |

| Molecular Weight | 225.12 g/mol [1][4] |

| Synonyms | 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride[4] |

Note: The user's query was for the monohydrochloride, but the dihydrochloride is more commonly referenced in chemical catalogs.

Physicochemical Properties

The properties of this compound are largely dictated by the combination of the polar triazole ring and the basic piperidine nitrogen, along with the salt form. The dihydrochloride salt is expected to be a crystalline solid with good solubility in polar solvents like water, methanol, and ethanol.[1] This enhanced water solubility is a key advantage for its use in biological assays and for potential pharmaceutical formulations.[1]

Table 2: Predicted Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Physical State | Crystalline solid | Based on similar heterocyclic salts[1] |

| Solubility | Soluble in water, methanol, ethanol; limited in non-polar organic solvents | Enhanced by dihydrochloride salt formation[1] |

| Stability | Improved stability for storage and handling as a salt | General property of amine hydrochloride salts[1] |

| pKa | The piperidine nitrogen is basic, while the triazole ring has acidic and basic properties. | Inferred from the respective functional groups. |

PART 2: Synthesis and Characterization

General Synthetic Approach

The formation of the 1,2,4-triazole ring often involves the cyclization of intermediates such as amidrazones.[5] A plausible synthetic route could involve the reaction of a piperidine-containing precursor with a reagent that provides the necessary atoms to form the triazole ring.

A generalized workflow for the synthesis and purification is outlined below.

Caption: A generalized workflow for the synthesis of 4-(4H-1,2,4-triazol-4-yl)piperidine hydrochloride.

Experimental Protocol: A Representative Synthesis of a 1,2,4-Triazole Derivative

The following is a representative, literature-inspired protocol for the synthesis of a 1,2,4-triazole, which illustrates the key chemical transformations. This is not a direct protocol for the topic compound but serves as an expert guide to the likely methodology.

Step 1: Formation of an N-acylamidrazone intermediate.

-

A carboxylic acid derivative (e.g., an ester or acid chloride) is reacted with a hydrazine derivative.

-

The resulting hydrazide is then converted to an amidrazone, for example, by reaction with an imidoyl chloride.

Step 2: Cyclization to form the 1,2,4-triazole ring.

-

The amidrazone intermediate is heated, often in the presence of a catalyst or a dehydrating agent, to induce intramolecular cyclization.[5]

-

Microwave-assisted synthesis can also be employed to accelerate this step.

Step 3: Purification of the free base.

-

The crude product is purified using techniques such as column chromatography or recrystallization to yield the pure 4-(4H-1,2,4-triazol-4-yl)piperidine free base.

Step 4: Hydrochloride salt formation.

-

The purified free base is dissolved in a suitable solvent (e.g., ethanol or diethyl ether).

-

A solution of hydrochloric acid in a solvent (e.g., HCl in isopropanol) is added dropwise with stirring.

-

The resulting hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques would be employed:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition of the compound.

PART 3: Applications in Research and Drug Development

The 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold is a building block for creating more complex molecules with potential therapeutic value.[2]

Anticancer Research

Derivatives of the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine scaffold have been investigated as potential inhibitors of glutaminyl cyclase isoenzyme (isoQC).[3] Upregulation of isoQC is linked to cancer development through the generation of pE-CD47, which enhances the "don't eat me" signal that allows cancer cells to evade the immune system.[3] Inhibitors based on this scaffold have shown promise in reducing pE-CD47 levels and exhibiting anti-cancer effects in vivo.[3]

Caption: Inhibition of the isoQC pathway in cancer by triazole-piperidine derivatives.

Antifungal Properties

Triazole-containing compounds are a well-established class of antifungal agents.[1] They typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a critical component of fungal cell membranes.[1] The 4-(4H-1,2,4-triazol-4-yl)piperidine scaffold may possess similar antifungal properties, though specific studies on this particular compound are needed to confirm its activity and spectrum.[1]

PART 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be inferred from related compounds like piperidine hydrochloride and other triazole derivatives.

General Safety Precautions: [6][7][8]

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably in a fume hood.[6][7] Avoid breathing dust, fumes, or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[7][8]

-

Ingestion: Harmful if swallowed.[9][10] Do not eat, drink, or smoke when using this product.[6][7] If swallowed, rinse mouth and seek immediate medical attention.[6]

-

Irritation: May cause skin and serious eye irritation.[9][10] May cause respiratory irritation.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure combines the favorable pharmacokinetic properties of the piperidine ring with the versatile chemical and biological activity of the 1,2,4-triazole moiety. While further research is needed to fully elucidate the biological activities and therapeutic applications of this specific molecule, its structural motifs are present in compounds being actively investigated for anticancer and antifungal therapies. Researchers working with this compound should pay close attention to its proper identification, handling, and characterization to ensure the integrity and reproducibility of their scientific findings.

References

-

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. PubChem. [Link]

-

4-(4-ethyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride. PubChemLite. [Link]

-

Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]

-

Piperidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

-

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride [297171-80-3]. Chemsigma. [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. [Link]

-

A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

-

Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

Sources

- 1. 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (1401425-75-9) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. chemos.de [chemos.de]

- 9. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | C8H14N4 | CID 25658249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemical-label.com [chemical-label.com]

Unraveling the Mechanistic Landscape of 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanism of Action for 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel heterocyclic compound, this compound. While the definitive biological target of this specific molecule remains an active area of investigation, its structural motifs—the 1,2,4-triazole ring and the piperidine core—are well-established pharmacophores present in a multitude of clinically significant therapeutic agents. This document synthesizes the current understanding of these scaffolds to propose several plausible mechanisms of action, including but not limited to, enzyme inhibition and receptor modulation. Furthermore, we present a series of detailed, field-proven experimental protocols to systematically investigate these hypotheses. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured approach to elucidating the pharmacological profile of this promising compound.

Introduction

The quest for novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, represent a rich source of molecular diversity and have led to the development of numerous blockbuster drugs. This compound emerges as a compound of significant interest due to the convergence of two powerful structural features: the 1,2,4-triazole nucleus and the piperidine ring.

The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is considered a "privileged structure" in drug discovery.[1][2][3] Its unique electronic properties, including its ability to participate in hydrogen bonding and its dipole character, allow it to interact with a wide array of biological receptors with high affinity.[3] This versatility has led to the incorporation of the 1,2,4-triazole moiety into drugs with a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5]

The Role of the Piperidine Moiety in Drug Design

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is another prevalent scaffold in medicinal chemistry. Its conformational flexibility and ability to be functionalized at various positions allow for the precise orientation of pharmacophoric groups, optimizing interactions with biological targets. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling ionic interactions that can enhance binding affinity and improve pharmacokinetic properties.

This compound: A Compound of Interest

The hydrochloride salt of 4-(4H-1,2,4-Triazol-4-yl)piperidine combines the therapeutic potential of the 1,2,4-triazole ring with the favorable physicochemical properties of the piperidine scaffold. This unique combination suggests that the compound could exhibit a range of biological activities, making it a compelling candidate for further investigation. This guide will now delve into several postulated mechanisms of action based on the known pharmacology of structurally related compounds.

Postulated Mechanisms of Action

Given the nascent stage of research on this compound, we will explore several evidence-based hypotheses for its mechanism of action.

Hypothesis A: Inhibition of Glutaminyl Cyclase Isoenzymes (isoQC)

2.1.1 Rationale and Supporting Evidence from Structurally Related Compounds

Recent studies have highlighted the potential of 1,2,4-triazole-piperidine derivatives as inhibitors of glutaminyl cyclase isoenzymes (isoQC).[6] Upregulated isoQC has been implicated in cancer development through the catalysis of pE-CD47 generation, which enhances the "don't eat me" signal to macrophages.[6] A new series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives has been shown to exhibit potent and selective inhibitory activity against isoQC, leading to anti-cancer effects in vivo.[6] Given the structural similarity, it is plausible that this compound could also function as an isoQC inhibitor.

2.1.2 Proposed Signaling Pathway

Caption: Proposed isoQC Inhibition Pathway.

Hypothesis B: Modulation of Cytochrome P450 Enzymes

2.2.1 Rationale and Supporting Evidence

The 1,2,4-triazole moiety is a well-known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP51 (lanosterol 14α-demethylase), which is a key enzyme in fungal ergosterol biosynthesis.[7] Many clinically used antifungal drugs, such as fluconazole and itraconazole, are triazole-based CYP51 inhibitors.[1] The nitrogen atoms in the triazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition. It is therefore conceivable that this compound could exhibit antifungal activity through this mechanism.[8]

Hypothesis C: Inhibition of β-Lactamases

2.3.1 Rationale based on the 4-amino-1,2,4-triazole scaffold

The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes. Research into novel β-lactamase inhibitors has identified the 4-amino-1,2,4-triazole-3-thione scaffold as a promising starting point for the design of broad-spectrum inhibitors.[9] These compounds have shown inhibitory activity against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[9] While the subject compound is not a thione, the core 4-amino-1,2,4-triazole structure (in its tautomeric form) suggests that it could be investigated for similar activity.

Other Potential Targets

The versatility of the 1,2,4-triazole scaffold suggests other potential mechanisms of action, including:

-

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Certain 1,2,4-triazole derivatives have demonstrated impressive iNOS inhibition.[10]

-

Kinase Inhibition: The piperidine and triazole moieties are found in various kinase inhibitors, suggesting this as a possible target class.[8]

-

Anticonvulsant Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant properties.[4][11]

Experimental Strategies for Mechanism Elucidation

A systematic and multi-faceted approach is required to elucidate the mechanism of action of this compound. The following experimental workflows provide a roadmap for this investigation.

Initial Target Screening and Validation

Caption: Initial Target Screening Workflow.

3.1.1 Protocol: Broad-Spectrum Kinase and Enzyme Panel Screening

-

Objective: To identify potential biological targets from a large panel of purified enzymes and receptors.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Submit the compound to a commercial screening service (e.g., Eurofins, Reaction Biology) for profiling against a comprehensive panel of kinases, proteases, phosphatases, and other enzymes at a fixed concentration (e.g., 10 µM).

-

Analyze the percentage of inhibition data to identify "hits" (typically >50% inhibition).

-

Perform dose-response curves for the identified hits to determine IC₅₀ values.

-

-

Rationale: This unbiased approach can rapidly identify unexpected targets and provide initial leads for further investigation.

3.1.2 Protocol: In Silico Molecular Docking Studies

-

Objective: To predict the binding mode and affinity of the compound to the crystal structures of hypothesized targets (e.g., isoQC, CYP51, KPC-2).

-

Procedure:

-

Obtain the 3D structure of the compound and prepare it for docking (e.g., energy minimization).

-

Download the crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding poses and estimate the binding energy.

-

-

Rationale: Molecular docking can provide structural insights into potential interactions and help prioritize targets for in vitro testing.

In Vitro Assays for Target Engagement and Potency

3.2.1 Protocol: Glutaminyl Cyclase (QC/isoQC) Inhibition Assay

-

Objective: To quantify the inhibitory activity of the compound against QC and isoQC.

-

Procedure:

-

Use a commercially available QC/isoQC inhibitor screening kit (e.g., from BPS Bioscience).

-

Prepare a series of dilutions of the compound.

-

In a 96-well plate, combine the recombinant QC or isoQC enzyme, the substrate (e.g., H-Gln-AMC), and the test compound.

-

Incubate the reaction at 37°C for a specified time.

-

Measure the fluorescence intensity to determine the rate of substrate conversion.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

Rationale: This direct enzymatic assay provides a quantitative measure of the compound's potency and selectivity for QC and isoQC.

3.2.2 Protocol: Cytochrome P450 Inhibition Assay (e.g., CYP3A4)

-

Objective: To assess the inhibitory potential of the compound against a key drug-metabolizing enzyme.

-

Procedure:

-

Utilize a fluorescent-based CYP inhibition assay kit (e.g., from Promega).

-

In a 96-well plate, combine the recombinant CYP enzyme, a fluorogenic substrate, and the test compound.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

Incubate at 37°C.

-

Measure the fluorescence at appropriate intervals.

-

Determine the IC₅₀ value.

-

-

Rationale: This assay is crucial for evaluating potential drug-drug interactions and can also support the hypothesis of an antifungal mechanism.

Cellular Assays to Determine Functional Effects

3.3.1 Protocol: Cell Viability and Proliferation Assays in Cancer Cell Lines

-

Objective: To determine the effect of the compound on the growth and survival of cancer cells, particularly those known to overexpress isoQC.

-

Procedure:

-

Culture relevant cancer cell lines (e.g., A549 lung cancer cells).[6]

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition).

-

-

Rationale: This assay provides evidence of a functional cellular effect consistent with the proposed anticancer mechanism.

3.3.2 Protocol: Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

-

Procedure:

-

Use the broth microdilution method according to CLSI guidelines.

-

Prepare a two-fold serial dilution of the compound in a 96-well plate containing growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus).

-

Incubate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Rationale: This assay is fundamental for evaluating the potential of the compound as an antimicrobial agent.

Data Interpretation and Future Directions

The data generated from these experiments will be crucial in building a comprehensive mechanistic model for this compound. A strong correlation between potent in vitro enzyme inhibition and corresponding cellular activity will provide compelling evidence for a specific mechanism of action. For instance, a low IC₅₀ value in the isoQC assay coupled with significant growth inhibition in isoQC-overexpressing cancer cells would strongly support this hypothesis.

Future work should focus on lead optimization and structure-activity relationship (SAR) studies to improve potency and selectivity. This would involve the synthesis and testing of analogs with modifications to both the triazole and piperidine rings.

Conclusion

This compound is a promising heterocyclic compound with the potential for a diverse range of pharmacological activities. While its precise mechanism of action is yet to be fully elucidated, its structural components suggest several plausible biological targets, including isoQC, cytochrome P450 enzymes, and β-lactamases. The experimental strategies outlined in this guide provide a robust framework for systematically investigating these hypotheses and uncovering the therapeutic potential of this molecule. Through a combination of in silico, in vitro, and cell-based assays, the scientific community can effectively unravel the mechanistic intricacies of this compound and pave the way for its potential development as a novel therapeutic agent.

References

-

Benchchem. 4-(4-Methyl-4H-[6][9][12]triazol-3-yl)-piperidine dihydrochloride.

- Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases.

- National Institutes of Health. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors.

- PubMed. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)

- MySkinRecipes. 4-(4H-1,2,4-Triazol-4-yl)piperidine.

- SciSpace. (2020).

- ResearchGate.

- National Institutes of Health.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

- Synthesis and Biological Activities of Some 1,2,4-Triazole Deriv

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Deriv

- ResearchGate. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

- National Institutes of Health.

- National Institutes of Health. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- National Institutes of Health. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.

- MolCore. 4-(4H-1,2,4-triazol-3-yl)

- PubMed. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents.

- National Institutes of Health. Novel 1, 2, 4-Triazoles as Antifungal Agents.

- National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(4H-1,2,4-Triazol-4-yl)piperidine [myskinrecipes.com]

- 9. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

"4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride" spectroscopic data (NMR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring linked via a nitrogen atom to a 1,2,4-triazole ring. As a hydrochloride salt, its enhanced solubility and stability make it a valuable building block in medicinal chemistry and drug development.[1] The precise structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this compound, framed from the perspective of a senior application scientist. The focus is not merely on the data itself, but on the causal logic behind the spectral features and the experimental design required to obtain them.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, a standardized atom numbering system is essential. The following diagram illustrates the chemical structure of the 4-(4H-1,2,4-Triazol-4-yl)piperidine cation, which is the form predominantly observed in spectroscopic analyses.

Caption: Fig. 2: Proposed ESI-MS fragmentation pathway.

Experimental Protocols

The acquisition of high-quality data is contingent upon rigorous experimental design. The following protocols outline the standard procedures for NMR and MS analysis.

Protocol 1: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ will allow observation of the N-H proton, while D₂O will cause it to exchange and disappear.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although referencing to the residual solvent peak is more common. [2]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Protocol 2: ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.

-

-

Instrumentation (LC-ESI-QTOF MS):

-

Liquid Chromatography (for sample introduction): A direct infusion method can be used, or a short C18 column can be employed to desalt the sample before it enters the mass spectrometer.

-

Mobile Phase: A typical mobile phase would be 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid ensures the analyte remains protonated.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 8-10 L/min at 200-250 °C

-

-

-

MS Acquisition:

-

Acquire a full scan mass spectrum over a range of m/z 50-500 to detect the molecular ion.

-

For fragmentation analysis (MS/MS), select the precursor ion (m/z 153.11) and apply a collision energy (e.g., 10-30 eV) to induce fragmentation, scanning for the resulting product ions. [3]

-

-

Data Analysis:

-

Analyze the full scan spectrum to identify the [M+H]⁺ ion and confirm its mass matches the theoretical value.

-

Interpret the MS/MS spectrum to confirm the proposed fragmentation pathway and further validate the molecular structure.

-

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and electronic environment of the hydrogen and carbon framework, while high-resolution mass spectrometry validates the elemental composition and molecular weight. The protocols and interpretations outlined in this guide represent a robust framework for the analysis of this and structurally related compounds, ensuring scientific integrity and trustworthiness in research and development settings.

References

- Sravya, G., & N, R. (2022).

- Demirbas, N., et al. (2008).

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

- PubChemLite. (n.d.). 4-(4h-1,2,4-triazol-4-yl)piperidine.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

-

Benchchem. (n.d.). 4-(4-Methyl-4H-t[4][5][6]riazol-3-yl)-piperidine dihydrochloride. Retrieved from Benchchem.

- The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.

- PubChem. (n.d.). 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine.

- MolCore. (n.d.). 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate.

- ChemicalBook. (n.d.). 4,4-Piperidinediol hydrochloride(40064-34-4) 1H NMR spectrum.

- PubChemLite. (n.d.). 4-(4-ethyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride.

- Drozd, W., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank.

- Unknown Author. (n.d.). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines.

- ChemScene. (n.d.). 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine.

- ResearchGate. (n.d.). 13C NMR spectra of....

- PubMed. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents.

- The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.

- ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.

- Unknown Author. (2025). 4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4- triazol-3-yl)sulfanyl]ethan-1-one.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride

Introduction

4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a piperidine ring linked to a 1,2,4-triazole moiety, serves as a versatile scaffold in the synthesis of novel bioactive molecules.[1] This guide provides a comprehensive overview of its core physicochemical characteristics, offering both established data and robust experimental protocols for its detailed characterization. Understanding these properties is paramount as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and development potential as a pharmaceutical agent.

A critical aspect of working with this molecule is the precise understanding of its isomeric form. The nomenclature "4-(4H -1,2,4-Triazol-4-yl )piperidine" specifies that the piperidine ring is attached to the nitrogen atom at the 4-position of the triazole ring. This distinguishes it from other isomers where the linkage could be at the N1 or C3 position of the triazole ring, each of which would confer distinct physicochemical and biological properties.[2]

Molecular Structure and Identification

The chemical identity of the compound is established by its unique structure and associated identifiers. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability over the free base.[2]

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 4-(4H-1,2,4-triazol-4-yl)piperidin-1-ium chloride | - |

| CAS Number | 690261-92-8 (Free Base) | [1][3] |

| Molecular Formula | C₇H₁₃ClN₄ | Calculated |

| Molecular Weight | 188.66 g/mol | Calculated |

| Canonical SMILES | C1CNCCC1N2C=NN=C2.Cl | [2] |

| InChI Key | OQHDZWPNEOFLCW-UHFFFAOYSA-N (Free Base) | - |

Physicochemical Data Summary

Quantitative physicochemical data for this specific hydrochloride salt is not extensively published. The following table summarizes available data for the free base and provides context for the expected properties of the hydrochloride salt. The salt form is anticipated to exhibit higher aqueous solubility and melting point compared to the free base.

Table 2: Physicochemical Parameters

| Parameter | Value (Free Base) | Expected Value (HCl Salt) | Rationale / Comments |

| Physical State | Solid | Crystalline Solid | Most hydrochloride salts of small organic molecules are crystalline solids at standard conditions.[2] |

| Boiling Point | 306.7 ± 52.0 °C at 760 mmHg | Decomposes before boiling | As an ionic salt, it is expected to have a high melting point and likely decompose at higher temperatures. |

| Melting Point | Not available | > Boiling point of free base | The ionic nature of the salt leads to a stronger crystal lattice and thus a higher melting point. |

| Aqueous Solubility | Sparingly soluble (predicted) | Enhanced solubility | The hydrochloride salt form significantly increases the polarity and ability to form ion-dipole interactions with water.[2] |

| pKa | Not available | ~7-9 (Piperidine N), ~2-3 (Triazole N) | Predicted based on typical pKa values for piperidines and 1,2,4-triazoles. The piperidine nitrogen is the primary basic center. |

| LogP (calculated) | -0.5 | Not applicable | LogP is a measure of partitioning for the neutral species. For an ionizable compound, LogD is the relevant pH-dependent parameter. |

| LogD at pH 7.4 | < -0.5 (predicted) | < -0.5 (predicted) | At physiological pH, the compound will be predominantly in its protonated, more water-soluble form, leading to a low distribution coefficient.[4] |

Experimental Protocols for Physicochemical Characterization

For researchers requiring definitive data, the following section details standardized, field-proven protocols for determining key physicochemical parameters.

Determination of Aqueous Solubility (OECD 105 Flask Method)

The flask method is a straightforward and reliable approach for determining the water solubility of compounds, particularly for those with solubility greater than 10 mg/L.[5][6][7]

Causality and Principle: This method establishes the saturation equilibrium of the compound in water at a constant temperature. The subsequent quantification of the dissolved compound in the aqueous phase provides the solubility value. The use of a buffer (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH (e.g., 7.4) is crucial for drug development studies, as solubility can be highly pH-dependent for ionizable compounds.

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., deionized water, PBS pH 7.4).

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24 to 48 hours) to reach equilibrium. A preliminary time-course study can validate the required equilibration time.

-

Phase Separation: Remove the vial and allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Self-Validating Check: It is crucial to test for compound adsorption to the filter material by analyzing the concentration of a known standard before and after filtration.

-

Quantification: Prepare a series of calibration standards of the compound in the same aqueous medium. Analyze the filtered sample and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the concentration of the compound in the filtered sample by comparing its response to the calibration curve. This concentration represents the aqueous solubility.

Determination of Ionization Constant (pKa) by Potentiometric Titration

The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a molecule with multiple ionizable centers like 4-(4H-1,2,4-Triazol-4-yl)piperidine, potentiometric titration is a robust method to determine these values.[8][9][10]

Causality and Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the resulting pH change. The piperidine nitrogen is a relatively strong base, while the triazole nitrogens are weakly basic. Titrating the hydrochloride salt with a strong base (e.g., NaOH) will reveal the pKa of the piperidinium ion. The inflection point in the titration curve corresponds to the equivalence point, and the pH at the half-equivalence point equals the pKa.

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[8]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in deionized, CO₂-free water to create a solution of known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Place the calibrated pH electrode and a titrant delivery tube into the solution. Gently stir the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will show a sharp change in pH at the equivalence point. The pKa is determined from the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added. For more accurate determination, a first or second derivative plot can be used to precisely locate the equivalence point.

Determination of the Partition Coefficient (LogP/LogD) by Shake-Flask Method (OECD 107)

The n-octanol/water partition coefficient is a critical measure of a compound's lipophilicity. LogP refers to the partitioning of the neutral species, while LogD refers to the partitioning at a specific pH, accounting for all ionic and neutral forms. For an ionizable compound, LogD is more physiologically relevant.[11][12][13]

Causality and Principle: The shake-flask method directly measures the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating lipid membranes) and a buffered aqueous phase. The ratio of the concentrations in the two phases gives the partition coefficient. Performing this experiment at pH 7.4 provides the LogD₇.₄, a key predictor of membrane permeability.

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

-

Sample Preparation: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube. The concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Cap the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

-

Phase Separation: Centrifuge the tube at high speed to ensure a clean and complete separation of the two phases.

-

Sampling: Carefully withdraw a precise volume from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Analyze the concentration of the compound in each sample using a suitable method like HPLC-UV. A calibration curve should be prepared for quantification in each phase.

-

Calculation: The distribution coefficient (D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value. Self-Validating Check: The total amount of compound recovered from both phases should be compared to the initial amount added to check for mass balance (typically >90%).

Stability Considerations

The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[14][15] However, stability should always be empirically determined for a specific compound.

-

Thermal Stability: The hydrochloride salt is expected to be a stable solid at room temperature. Thermogravimetric Analysis (TGA) can be used to determine its decomposition temperature.

-

Solution Stability: The stability of the compound in solution can be influenced by pH, temperature, and light exposure. A solution stability study should be performed by incubating the compound in relevant buffers (e.g., pH 2, pH 7.4) and solvents (e.g., DMSO) over time and quantifying the remaining parent compound by HPLC. Photostability should also be assessed according to ICH guideline Q1B.

Conclusion

This compound is a valuable building block in pharmaceutical research. While specific experimental data for this compound is limited in public literature, its key physicochemical properties can be reliably determined using the standardized, robust protocols detailed in this guide. A thorough characterization of its solubility, pKa, LogD, and stability is a foundational step in the rational design and development of new chemical entities based on this promising scaffold.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Petrović, M., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 159, 335-347. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)piperidine. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. Google Books.

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Gomółka, E., et al. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 324-327. Retrieved from [Link]

-

De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(37), 13690-13693. Retrieved from [Link]

-

Agroscope. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

-

Popović-Nikolić, M., et al. (2015). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Electrochemical Science, 10, 843-851. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. Retrieved from [Link]

-

ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 4-(4H-1,2,4-triazol-4-yl)piperidine | CAS 690261-92-8. Retrieved from [Link]

-

MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4- triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]

-

Papakyriakopoulos, A., et al. (2022). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. BMC Chemistry, 16(1), 1-15. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Retrieved from [Link]

-

Chemsigma. (n.d.). 4-(4-methyl-1,2,4-triazol-3-yl)piperidine Dihydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-ethyl-4h-1,2,4-triazol-3-yl)piperidine dihydrochloride. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride. Retrieved from [Link]

Sources

- 1. 4-(4H-1,2,4-Triazol-4-yl)piperidine [myskinrecipes.com]

- 2. 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride (1401425-75-9) for sale [vulcanchem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. acdlabs.com [acdlabs.com]

- 5. filab.fr [filab.fr]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 13. oecd.org [oecd.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

The Versatile Scaffold of 4-(4H-1,2,4-Triazol-4-yl)piperidine Hydrochloride: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of a piperidine ring and a 1,2,4-triazole moiety within a single molecular framework presents a compelling starting point for the exploration of novel bioactive compounds. 4-(4H-1,2,4-Triazol-4-yl)piperidine hydrochloride, as a readily accessible chemical intermediate, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the prospective biological activities stemming from this core structure, with a particular focus on its applications in the development of anticancer, antifungal, and kinase-inhibiting agents. By delving into the mechanistic underpinnings, structure-activity relationships, and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge to harness the full potential of this promising chemical entity.

Introduction: The Strategic Importance of the Piperidine-Triazole Moiety

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, offers a flexible yet conformationally constrained backbone, enabling optimal spatial orientation of substituents for target engagement.[1] Concurrently, the 1,2,4-triazole ring, an aromatic five-membered heterocycle with three nitrogen atoms, is a well-established pharmacophore known for its ability to participate in hydrogen bonding, metal coordination, and various other non-covalent interactions within biological targets.[1][2]

The amalgamation of these two structural motifs in this compound creates a molecule with a unique three-dimensional profile and a rich potential for chemical diversification. This guide will explore the demonstrated and potential biological activities of derivatives synthesized from this core, underscoring its significance as a key building block in modern drug discovery.

Potential as a Cornerstone for Anticancer Therapeutics

The 1,2,4-triazole scaffold is a prominent feature in a multitude of anticancer agents.[3] Derivatives of 4-(4H-1,2,4-triazol-4-yl)piperidine have emerged as a promising class of compounds in oncology, particularly in the development of selective enzyme inhibitors.

Targeting Glutaminyl Cyclase (QC/isoQC) in Cancer

A noteworthy application of this scaffold is in the design of inhibitors for glutaminyl cyclase (QC) and its isoenzyme (isoQC).[4] Upregulated isoQC is implicated in cancer progression through the catalysis of pyroglutamate (pE) formation on the N-terminus of CD47.[4] This modification enhances the interaction between CD47 on cancer cells and SIRPα on macrophages, thereby promoting a "don't eat me" signal that allows cancer cells to evade immune surveillance.[4]

Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been rationally designed and synthesized to selectively inhibit isoQC.[4] These compounds have demonstrated the ability to reduce pE-CD47 levels in cancer cell lines and exhibit significant anti-cancer effects in vivo by inhibiting isoQC activity.[4]

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT/MTS Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method widely used to assess the preliminary anticancer activity of novel compounds by measuring cell viability.[5]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, H1299) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (derived from 4-(4H-1,2,4-triazol-4-yl)piperidine) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).[6]

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for a further 2-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan product.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Inhibitory Potency of isoQC Inhibitors

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 27 | isoQC | [Data not publicly available] | [4] |

| ... | ... | ... | ... |

Note: Specific IC50 values for Compound 27 from the cited study are not publicly available but were shown to have significantly improved inhibitory potency.[4]

Visualization: isoQC Inhibition and the Cancer Immune Evasion Pathway

Caption: Mechanism of isoQC inhibition by 4-(4H-1,2,4-triazol-4-yl)piperidine derivatives.

Broad-Spectrum Antifungal Potential

The 1,2,4-triazole nucleus is the cornerstone of the azole class of antifungal drugs, which function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[7][8] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to growth inhibition.[9][10] The piperidine moiety can be strategically employed to enhance the pharmacokinetic properties and target engagement of these antifungal agents.[11]

While direct synthesis of antifungal agents from this compound is not extensively documented in readily available literature, the potential is evident from studies on closely related structures. For instance, novel triazoles with substituted triazole-piperidine side chains have demonstrated potent activity against clinically relevant fungal pathogens such as Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0125 µg/mL.[11] Molecular docking studies suggest that these compounds effectively interact with the active site of fungal CYP51.[11]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[12][13]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[12] This can be determined visually or by spectrophotometric reading.

Data Presentation: Antifungal Activity of Triazole-Piperidine Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 8t | Candida albicans | 0.125 | [11] |

| 8v | Cryptococcus neoformans | 0.0125 | [11] |

| ... | ... | ... | ... |

Visualization: Antifungal Mechanism of Action

Caption: Inhibition of ergosterol biosynthesis by triazole-piperidine antifungal agents.

A Versatile Scaffold for Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major class of targeted therapeutics. The piperidine-triazole scaffold is frequently incorporated into the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases.

Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) Inhibition